REACTION_CXSMILES
|
[O:1]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][CH2:3][CH2:2]1.O.[CH2:10](Cl)Cl>>[CH3:10][O:8][C:5]1[CH2:6][CH2:7][O:1][CH2:2][CH2:3][N:4]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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O1CCNC(CC1)=O
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Name
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(CH3)3O BF4−
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Quantity
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1.9 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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60 mL
|
Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with DCM (2×50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
After filtration and concentration
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Type
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CUSTOM
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Details
|
the crude product was used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
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COC1=NCCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |